molecular formula C9H5BrN2O2 B6206678 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione CAS No. 14173-81-0

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione

Cat. No. B6206678
CAS RN: 14173-81-0
M. Wt: 253.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione, also known as 6-ABDQ, is an organic compound that is widely used in research and development of new drugs and chemicals. It is a versatile building block for organic synthesis, due to its ability to form a variety of different compounds. In addition, 6-ABDQ has been used in a number of biochemical and physiological studies.

Scientific Research Applications

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has been used in a number of scientific research applications. It has been used as a building block for the synthesis of various compounds, such as drugs, pesticides, and other chemicals. In addition, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has been used in biochemical and physiological studies, as it is a potent inhibitor of cytochrome P450 enzymes.

Mechanism of Action

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione acts as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other substances, and 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione binds to the active site of the enzyme, preventing the enzyme from metabolizing the substrate. This inhibition of metabolism leads to a decrease in the bioavailability of the substrate, which can be used to study the pharmacokinetics of drugs and other compounds.
Biochemical and Physiological Effects
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has been used in a number of biochemical and physiological studies. It has been shown to inhibit the metabolism of drugs and other compounds, leading to a decrease in their bioavailability. In addition, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has been used to study the pharmacokinetics of drugs, as well as to study the effects of drugs on cellular processes.

Advantages and Limitations for Lab Experiments

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has a number of advantages for use in lab experiments. It is a versatile building block for organic synthesis, and it can be used to form a variety of different compounds. In addition, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione is a potent inhibitor of cytochrome P450 enzymes, making it useful for studying the pharmacokinetics of drugs and other compounds. However, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione also has some limitations. It has a low solubility in water, making it difficult to work with in aqueous solutions. Additionally, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione is a powerful inhibitor of cytochrome P450 enzymes, and its use in experiments can lead to unexpected results if not used carefully.

Future Directions

There are a number of potential future directions for 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione. One potential direction is to further explore its use as a building block for organic synthesis. 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione can be used to synthesize a variety of different compounds, and further research into its synthesis could lead to the development of new drugs and chemicals. Additionally, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione could be used to study the pharmacokinetics of drugs, as well as to study the effects of drugs on cellular processes. Finally, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione could be used to further explore its mechanism of action, as well as to develop new inhibitors of cytochrome P450 enzymes.

Synthesis Methods

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione is synthesized through a three-step process. First, the starting material, 7-bromo-5,8-dihydroquinoline-5,8-dione, is reacted with ammonia and sodium borohydride to form 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione. Second, the product is reacted with a base such as potassium carbonate to form 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dionate. Finally, the product is reacted with an acid such as hydrochloric acid to form 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione involves the bromination of 6-amino-5,8-dihydroquinoline-5,8-dione followed by reduction of the resulting 7-bromo-6-amino-5,8-dihydroquinoline-5,8-dione.", "Starting Materials": [ "6-amino-5,8-dihydroquinoline-5,8-dione", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 6-amino-5,8-dihydroquinoline-5,8-dione in acetic acid", "Add bromine dropwise to the solution with stirring at room temperature", "Heat the reaction mixture to 60-70°C for 2 hours", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with water and dry it", "Dissolve the obtained 7-bromo-6-amino-5,8-dihydroquinoline-5,8-dione in ethanol", "Add hydrogen peroxide and sodium hydroxide to the solution", "Heat the reaction mixture to reflux for 2 hours", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with water and dry it", "Recrystallize the product from ethanol to obtain pure 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione" ] }

CAS RN

14173-81-0

Product Name

6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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